molecular formula C12H10N4OS B13854651 5-(5-Methoxypyridin-3-yl)-[1,3]thiazolo[5,4-b]pyridin-2-amine

5-(5-Methoxypyridin-3-yl)-[1,3]thiazolo[5,4-b]pyridin-2-amine

Cat. No.: B13854651
M. Wt: 258.30 g/mol
InChI Key: YOMGURQJFJUNPQ-UHFFFAOYSA-N
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Description

5-(5-Methoxypyridin-3-yl)-[1,3]thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that belongs to the class of thiazolo[5,4-b]pyridines. These compounds are known for their diverse pharmacological activities and have been the subject of extensive research due to their potential therapeutic applications . The structure of this compound includes a thiazole ring fused to a pyridine ring, with a methoxy group at the 5-position of the pyridine ring and an amine group at the 2-position of the thiazole ring.

Preparation Methods

The synthesis of 5-(5-Methoxypyridin-3-yl)-[1,3]thiazolo[5,4-b]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of hydrazonoyl halides with pyridine derivatives in the presence of a base such as triethylamine in ethanol . The reaction conditions often require refluxing the mixture to facilitate the formation of the thiazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

5-(5-Methoxypyridin-3-yl)-[1,3]thiazolo[5,4-b]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, where nucleophiles such as amines or thiols can replace the methoxy group.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(5-Methoxypyridin-3-yl)-[1,3]thiazolo[5,4-b]pyridin-2-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, inhibiting their activity and leading to therapeutic effects. For example, it has been reported to act as a histamine H3 receptor antagonist, which can modulate neurotransmitter release and provide therapeutic benefits in conditions such as allergies and asthma . Additionally, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

5-(5-Methoxypyridin-3-yl)-[1,3]thiazolo[5,4-b]pyridin-2-amine can be compared with other thiazolo[5,4-b]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H10N4OS

Molecular Weight

258.30 g/mol

IUPAC Name

5-(5-methoxypyridin-3-yl)-[1,3]thiazolo[5,4-b]pyridin-2-amine

InChI

InChI=1S/C12H10N4OS/c1-17-8-4-7(5-14-6-8)9-2-3-10-11(15-9)18-12(13)16-10/h2-6H,1H3,(H2,13,16)

InChI Key

YOMGURQJFJUNPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1)C2=NC3=C(C=C2)N=C(S3)N

Origin of Product

United States

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